molecular formula C12H11ClF2N2O2 B041651 Flupyradifurone CAS No. 951659-40-8

Flupyradifurone

Cat. No. B041651
Key on ui cas rn: 951659-40-8
M. Wt: 288.68 g/mol
InChI Key: QOIYTRGFOFZNKF-UHFFFAOYSA-N
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Patent
US08680285B2

Procedure details

At room temperature, 0.5 g of potassium hydrogensulphate are added to a suspension of 1.7 g of N-[(6-chloropyridin-3-yl)methyl]-N-(2,2-difluoroethyl)-4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxamide in 50 ml of butyronitrile. The mixture is heated at reflux for 5 hours. It is then cooled to room temperature and washed with 30 ml of water. The solvent is removed in vacuo. This gives 1 g of 4-[[(6-chloropyridin-3-yl)methyl](2,2-difluoroethyl)amino]furan-2(5H)-one (this corresponds to 77% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
N-[(6-chloropyridin-3-yl)methyl]-N-(2,2-difluoroethyl)-4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxamide
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])(O)(=O)=O.[K+].[Cl:7][C:8]1[N:13]=[CH:12][C:11]([CH2:14][N:15]([CH2:25][CH:26]([F:28])[F:27])[C:16]([C:18]2[C:19](=[O:24])[O:20][CH2:21]C=2O)=O)=[CH:10][CH:9]=1>C(#N)CCC>[Cl:7][C:8]1[N:13]=[CH:12][C:11]([CH2:14][N:15]([CH2:25][CH:26]([F:27])[F:28])[C:16]2[CH2:21][O:20][C:19](=[O:24])[CH:18]=2)=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Name
N-[(6-chloropyridin-3-yl)methyl]-N-(2,2-difluoroethyl)-4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxamide
Quantity
1.7 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CN(C(=O)C=1C(OCC1O)=O)CC(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
WASH
Type
WASH
Details
washed with 30 ml of water
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=N1)CN(C1=CC(OC1)=O)CC(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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